N-(4-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16343708
Molecular Formula: C16H14FN5O
Molecular Weight: 311.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14FN5O |
|---|---|
| Molecular Weight | 311.31 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)15-4-2-3-13(9-15)16(23)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H,18,23) |
| Standard InChI Key | JQVUAPNIGRLDFH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Introduction
N-(4-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a tetrazole ring and a fluorobenzyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug discovery and development.
Synthesis Pathway
The synthesis of N-(4-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves:
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Formation of the Tetrazole Ring: The tetrazole moiety can be synthesized through cyclization reactions involving azides and nitriles under acidic or thermal conditions.
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Benzamide Core Assembly: The benzamide structure is formed by reacting an amine with a benzoyl chloride derivative.
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Introduction of Substituents: The fluorobenzyl group is introduced via nucleophilic substitution or reductive amination techniques.
Applications in Medicinal Chemistry
N-(4-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide has been explored for its pharmacological properties, including:
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Antimicrobial Activity: The tetrazole ring mimics carboxylic acid functionality, potentially interacting with bacterial enzymes.
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Anti-inflammatory Potential: Benzamides are known for their role as inhibitors of inflammatory mediators like cyclooxygenase (COX).
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Anticancer Properties: Fluorinated compounds often exhibit enhanced anticancer activity due to their ability to interact with cellular targets.
Molecular Docking and In Silico Studies
Molecular docking studies suggest that the compound may bind effectively to biological targets such as enzymes or receptors, owing to hydrogen bonding and hydrophobic interactions facilitated by the tetrazole and fluorobenzyl groups.
| Parameter | Value/Observation |
|---|---|
| Binding Affinity | High affinity for enzyme active sites |
| Key Interactions | Hydrogen bonding, π-stacking |
| Predicted Bioavailability | Good (based on Lipinski's Rule of Five) |
Biological Activity
Preliminary studies indicate that N-(4-fluorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide exhibits promising biological activities:
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Antimicrobial Screening: Effective against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Assays: Demonstrates inhibition of pro-inflammatory pathways.
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Cytotoxicity Studies: Shows selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
Safety and Toxicity
Toxicological evaluations are crucial for determining the compound's suitability for therapeutic use. Early studies suggest low acute toxicity, but further investigations are required to assess chronic exposure effects.
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